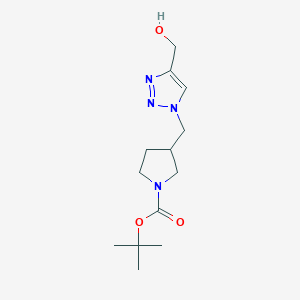

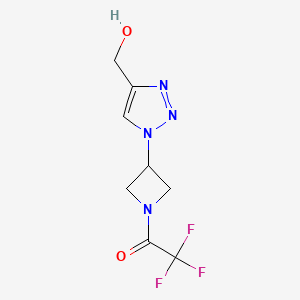

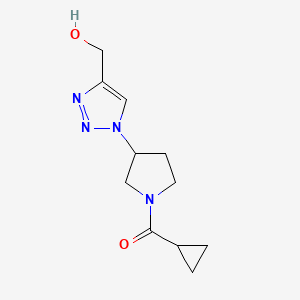

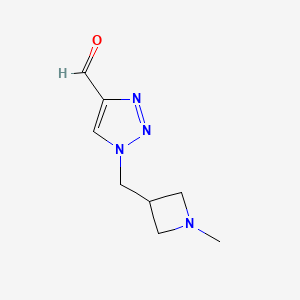

![molecular formula C12H22N2O2 B1481324 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2090268-37-2](/img/structure/B1481324.png)

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Overview

Description

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one (AHAD) is an organic compound belonging to the class of substituted amines. It is a white crystalline solid with a melting point of 183-184 °C and has a molecular formula of C10H19NO2. AHAD is a structural analog of the neurotransmitter dopamine and is known for its potential therapeutic applications for a variety of neurological and psychiatric disorders.

Scientific Research Applications

Synthesis of Complex Organic Molecules

This compound serves as a building block in the synthesis of complex organic molecules. Its structure, which includes both amino and hydroxymethyl groups attached to a spirocyclic framework, allows for diverse chemical reactions. It can undergo various transformations, such as alkylation, acylation, and condensation, to yield a wide range of complex molecules with potential applications in pharmaceuticals and materials science .

Drug Discovery and Development

The presence of an amino group makes it a valuable precursor in the synthesis of pharmacologically active molecules. It can be used to create novel spirocyclic compounds that are often found in drugs with central nervous system (CNS) activity. Researchers can explore its use in the development of new therapeutic agents .

Chiral Pool Synthesis

As a chiral compound, it can be utilized in chiral pool synthesis to create enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Catalyst Development

The unique structure of this compound may allow it to act as a ligand in catalyst development. It could potentially be used to synthesize new types of catalysts for asymmetric synthesis, which is a critical process in producing enantiomerically pure chemicals .

Material Science

In material science, this compound could be used to synthesize new polymers or small molecules that can be incorporated into materials to enhance their properties, such as increased durability or improved thermal stability .

Biological Probes

The compound’s ability to react with various biomolecules could make it a useful probe in studying biological systems. It could be tagged with fluorescent groups or other markers and used to track biological processes in real-time .

Agrochemical Research

In agrochemical research, derivatives of this compound could be synthesized and evaluated for their potential as new pesticides or herbicides. The spirocyclic motif is common in natural products, which are often a source of inspiration for new agrochemicals .

Nanotechnology

Finally, in the field of nanotechnology, this compound could be used to create novel organic frameworks or as a stabilizer for metal nanoparticles, which have a variety of applications ranging from catalysis to medical imaging .

properties

IUPAC Name |

2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c13-6-11(16)14-7-10(8-15)12(9-14)4-2-1-3-5-12/h10,15H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVKSCHRGMGECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CN(CC2CO)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.